molecular formula C6H10ClNO2 B6200196 methyl 5-aminopent-2-ynoate hydrochloride CAS No. 2680534-92-1

methyl 5-aminopent-2-ynoate hydrochloride

Cat. No.: B6200196
CAS No.: 2680534-92-1
M. Wt: 163.6
InChI Key:
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Description

Methyl 5-aminopent-2-ynoate hydrochloride is a chemical compound primarily used as a reagent and intermediate in organic synthesis. It is often employed in the synthesis of other organic compounds containing amino, carboxyl, or alkyne groups .

Preparation Methods

Methyl 5-aminopent-2-ynoate hydrochloride is typically synthesized by reacting 5-aminopent-2-ynoic acid ester with hydrogen chloride. This reaction results in the formation of the hydrochloride salt of the ester . The reaction conditions generally involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-aminopent-2-ynoate hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-aminopent-2-ynoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 5-aminopent-2-ynoate hydrochloride exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets and pathways depend on the specific application and the nature of the compounds it interacts with. For instance, in medicinal chemistry, it may interact with biological targets to produce therapeutic effects .

Comparison with Similar Compounds

Methyl 5-aminopent-2-ynoate hydrochloride can be compared with other similar compounds such as:

    Methyl 5-aminopent-2-ynoate: The non-hydrochloride form, which has different solubility and reactivity properties.

    5-Aminopent-2-ynoic acid: The acid form, which can be used in different types of reactions.

    Methyl 5-aminopent-2-ynoate sulfate: Another salt form with distinct properties and applications.

These comparisons highlight the uniqueness of this compound in terms of its reactivity, solubility, and suitability for specific applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-aminopent-2-ynoate hydrochloride involves the reaction of methyl propiolate with ethyl 4-aminobutyrate followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Methyl propiolate", "Ethyl 4-aminobutyrate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Methyl propiolate is reacted with ethyl 4-aminobutyrate in the presence of sodium hydroxide to obtain methyl 5-amino-2-pentynoate.", "Step 2: Methyl 5-amino-2-pentynoate is hydrolyzed with hydrochloric acid to obtain methyl 5-aminopent-2-ynoate.", "Step 3: Methyl 5-aminopent-2-ynoate is then reacted with hydrochloric acid to obtain the final product, methyl 5-aminopent-2-ynoate hydrochloride." ] }

CAS No.

2680534-92-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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